molecular formula C10H7Cl2N B6254728 6,8-dichloro-5-methylquinoline CAS No. 25413-17-6

6,8-dichloro-5-methylquinoline

Cat. No. B6254728
CAS RN: 25413-17-6
M. Wt: 212.1
InChI Key:
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Description

6,8-dichloro-5-methylquinoline (DCMQ) is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a melting point of 131 °C. DCMQ is a versatile compound that has been used in various scientific applications, including synthesis, research, and laboratory experiments.

Scientific Research Applications

6,8-dichloro-5-methylquinoline has been used in various scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as quinolines, quinazolines, and quinoxalines. In addition, 6,8-dichloro-5-methylquinoline has been used to study the effects of quinoline derivatives on the activity of enzymes and receptors. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 6,8-dichloro-5-methylquinoline is still not fully understood. However, it is believed that 6,8-dichloro-5-methylquinoline binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These reactions result in the activation of certain enzymes and the production of various metabolites, which are then responsible for the biological effects of 6,8-dichloro-5-methylquinoline.
Biochemical and Physiological Effects
6,8-dichloro-5-methylquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of other enzymes, such as acetylcholinesterase. In addition, 6,8-dichloro-5-methylquinoline has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have an effect on the expression of certain genes, as well as on the production of certain proteins.

Advantages and Limitations for Lab Experiments

6,8-dichloro-5-methylquinoline has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, which makes it easier to handle and store. In addition, 6,8-dichloro-5-methylquinoline is relatively inexpensive and can be synthesized in large quantities. However, 6,8-dichloro-5-methylquinoline is also toxic and can cause adverse effects if not handled properly. Furthermore, 6,8-dichloro-5-methylquinoline can react with other compounds and can be difficult to separate from other compounds.

Future Directions

There are several potential future directions for 6,8-dichloro-5-methylquinoline. One potential direction is to explore its potential as an anti-cancer agent. Another potential direction is to explore its potential as a drug delivery system. Additionally, further research could be done to better understand the mechanism of action of 6,8-dichloro-5-methylquinoline and to identify new applications for it. Finally, further research could be done to explore the potential toxicity of 6,8-dichloro-5-methylquinoline and to develop safe and effective methods of handling and storing it.

Synthesis Methods

6,8-dichloro-5-methylquinoline can be synthesized by a variety of methods. One method involves the reaction of 5-chloro-6-methylquinoline with chlorine in the presence of an oxidizing agent, such as sodium hypochlorite or potassium permanganate. This reaction results in the formation of 6,8-dichloro-5-methylquinoline. Another method involves the reaction of 5-chloro-6-methylquinoline with 2-chloro-1,3-dioxane in the presence of a base, such as sodium hydroxide or potassium carbonate. This method results in the formation of 6,8-dichloro-5-methylquinoline and 2-chloro-1,3-dioxane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,8-dichloro-5-methylquinoline involves the chlorination of 5-methylquinoline followed by further chlorination at the 6 and 8 positions.", "Starting Materials": [ "5-methylquinoline", "Chlorine gas", "Anhydrous aluminum chloride", "Anhydrous hydrogen chloride", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Chlorination of 5-methylquinoline with chlorine gas in the presence of anhydrous aluminum chloride to yield 5-chloro-5-methylquinoline.", "Step 2: Further chlorination of 5-chloro-5-methylquinoline with chlorine gas in the presence of anhydrous hydrogen chloride to yield 6,8-dichloro-5-methylquinoline.", "Step 3: Purification of the product by recrystallization from acetic acid and sodium acetate in methanol." ] }

CAS RN

25413-17-6

Product Name

6,8-dichloro-5-methylquinoline

Molecular Formula

C10H7Cl2N

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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